3-Methoxybutyl 3-Mercaptopropionate
Overview
Description
3-Methoxybutyl 3-mercaptopropionate is an organic compound with the molecular formula C8H16O3S. It is a clear liquid with a molecular weight of 192.27 g/mol. This compound is known for its applications in various fields, including materials chemistry, self-assembled monolayer (SAM) forming agents, and photopolymerization.
Mechanism of Action
Target of Action
The primary target of 3-Methoxybutyl 3-Mercaptopropionate is a hydrophobic protein fraction isolated from the rat cerebral cortex . This protein fraction is involved in the binding of neurotransmitters such as L-glutamate and L-aspartate .
Mode of Action
This compound interacts with its target by inhibiting the binding of L-glutamate and L-aspartate to the hydrophobic protein fraction . This inhibition is significant, with a 60% reduction in L-glutamate binding and a 55% reduction in L-aspartate binding observed at a concentration of 10^-4 M .
Biochemical Pathways
The inhibition of L-glutamate and L-aspartate binding by this compound affects the glutamatergic and aspartatergic neurotransmission pathways . These pathways are critical for the transmission of signals in the nervous system. The compound’s action on these pathways could potentially alter neuronal communication and function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybutyl 3-mercaptopropionate can be synthesized through the esterification reaction of 3-mercaptopropionic acid with 3-methoxybutanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity, often involving purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybutyl 3-mercaptopropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically use nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Methoxybutyl 3-mercaptopropionate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand to functionalize quantum dots for the development of high luminescence light-emitting diodes (LEDs).
Biology: The compound can be used in the preparation of thiol-acrylate based photopolymers, which are useful in biological imaging and drug delivery systems.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and as a reactant in thiol-yne photopolymerizations to form highly cross-linked networks for medical devices.
Industry: In the materials industry, it is used as a crosslinking agent in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Butyl 3-mercaptopropionate
Methyl 3-mercaptopropionate
Pentaerythritol tetrakis (3-mercaptopropionate)
Trimethylolpropane tris (3-mercaptopropionate)
Isooctyl 3-mercaptopropionate
Properties
IUPAC Name |
3-methoxybutyl 3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-7(10-2)3-5-11-8(9)4-6-12/h7,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWBGRBFKMJPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CCS)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276257 | |
Record name | 3-Methoxybutyl 3-Mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27431-40-9 | |
Record name | Propanoic acid, 3-mercapto-, 3-methoxybutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27431-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybutyl 3-Mercaptopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.